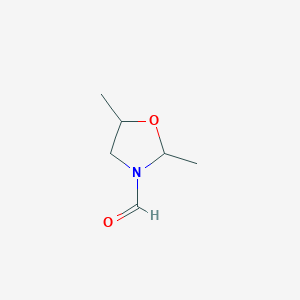
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde (DMOC) is a chemical compound that has been widely used in scientific research due to its unique properties and applications. DMOC is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a reagent in organic chemistry, as well as in biochemistry and pharmacology research.
Mecanismo De Acción
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is a versatile reagent that can undergo a variety of chemical reactions, including nucleophilic addition, aldol condensation, and Michael addition. Its mechanism of action in biological systems is not well understood, but it has been shown to interact with proteins and enzymes in vitro. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a cross-linking agent to stabilize proteins and other biomolecules.
Biochemical and Physiological Effects:
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce the expression of certain genes. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is its versatility as a reagent, which makes it useful in a variety of scientific research applications. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also highly reactive and can be toxic in high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde, including the development of new synthetic methods, the exploration of its biological activity in vivo, and the development of new applications in drug discovery and materials science. Additionally, the use of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde in combination with other reagents and techniques may lead to new discoveries and breakthroughs in a variety of scientific fields.
Métodos De Síntesis
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-1,3-oxazolidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-oxazolidine with paraformaldehyde and acetic anhydride. These methods yield high purity 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde that is suitable for scientific research applications.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a cross-linking agent in polymer chemistry, and as a fluorescent probe in biological imaging. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a precursor for the synthesis of chiral oxazolidinone derivatives, which have potential as antiviral and antibacterial agents.
Propiedades
Número CAS |
174656-68-9 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c1-5-3-7(4-8)6(2)9-5/h4-6H,3H2,1-2H3 |
Clave InChI |
JDPGVNZUUKWHDA-UHFFFAOYSA-N |
SMILES |
CC1CN(C(O1)C)C=O |
SMILES canónico |
CC1CN(C(O1)C)C=O |
Sinónimos |
3-Oxazolidinecarboxaldehyde,2,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



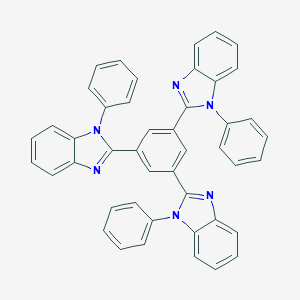
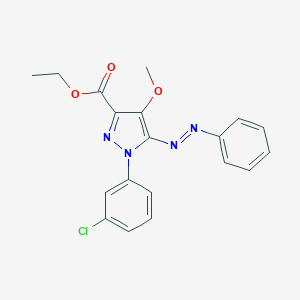

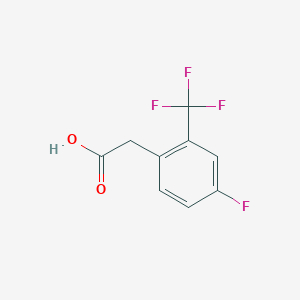
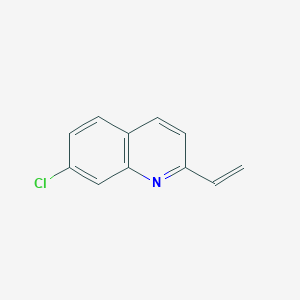
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
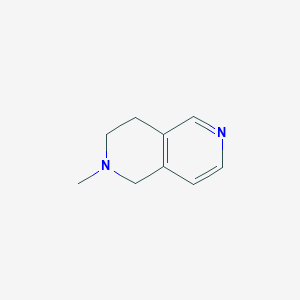
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
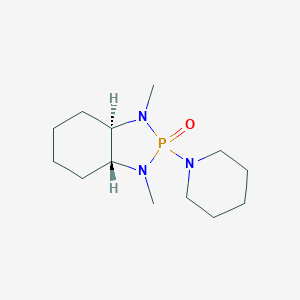
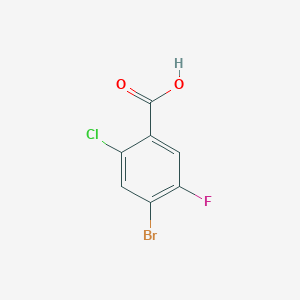
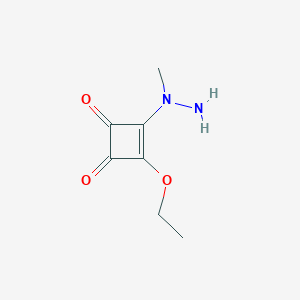
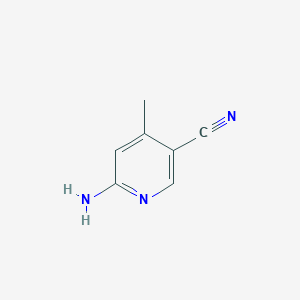
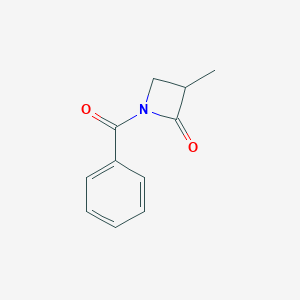
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)